molecular formula C12H12O2 B11826151 [2-(Hydroxymethyl)naphthalen-1-yl]methanol

[2-(Hydroxymethyl)naphthalen-1-yl]methanol

Cat. No.: B11826151
M. Wt: 188.22 g/mol
InChI Key: HETNNUSMWLIANA-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)naphthalen-1-yl]methanol: is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring two hydroxymethyl groups attached to the first and second positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hydroxymethyl)naphthalen-1-yl]methanol typically involves the reduction of naphthalene-1,2-dicarboxylic acid or its derivatives. One common method is the reduction of naphthalene-1,2-dicarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:

C10H6(CO2H)2+4LiAlH4C10H6(CH2OH)2+2LiAlH2O2+2H2O\text{C10H6(CO2H)2} + 4 \text{LiAlH4} \rightarrow \text{C10H6(CH2OH)2} + 2 \text{LiAlH2O2} + 2 \text{H2O} C10H6(CO2H)2+4LiAlH4→C10H6(CH2OH)2+2LiAlH2O2+2H2O

The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also a viable method. This approach offers higher efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: [2-(Hydroxymethyl)naphthalen-1-yl]methanol can undergo oxidation reactions to form naphthalene-1,2-dicarboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form naphthalene-1,2-dimethanol using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Naphthalene-1,2-dicarboxylic acid.

    Reduction: Naphthalene-1,2-dimethanol.

    Substitution: Various esters and ethers depending on the substituent.

Scientific Research Applications

Chemistry: [2-(Hydroxymethyl)naphthalen-1-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds may serve as lead compounds for the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)naphthalen-1-yl]methanol and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, derivatives with antimicrobial properties may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

    Naphthalene-1,2-dimethanol: Similar structure but lacks hydroxyl groups.

    Naphthalene-1,2-dicarboxylic acid: Oxidized form of [2-(Hydroxymethyl)naphthalen-1-yl]methanol.

    1,2-Dihydroxynaphthalene: Contains hydroxyl groups but lacks methanol groups.

Uniqueness:

This compound is unique due to the presence of both hydroxyl and methanol groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

[1-(hydroxymethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H12O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,13-14H,7-8H2

InChI Key

HETNNUSMWLIANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)CO

Origin of Product

United States

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